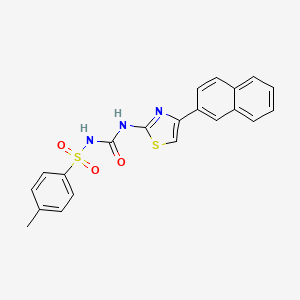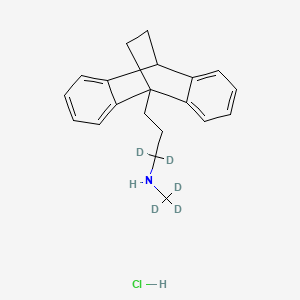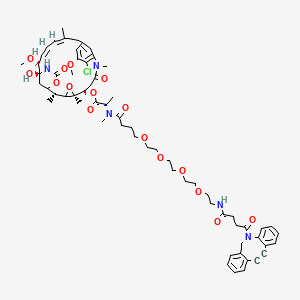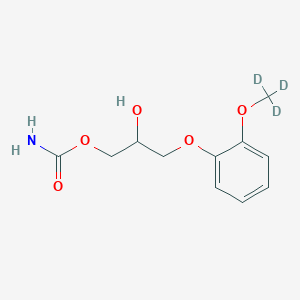
Methocarbamol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methocarbamol-d3 is a deuterium-labeled version of Methocarbamol, a central muscle relaxant. Methocarbamol is known for its ability to block muscular Nav1.4 channels, which are voltage-gated sodium channels. This compound is primarily used in research to study muscle spasms and pain syndromes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol involves the reaction of 2,3-epoxypropyl-2-methoxyphenyl ether with carbon dioxide under specific conditions. The reaction is carried out in an inert solvent at a pressure of 4000-10,000 hPa of CO2 and a temperature between 110 and 160 degrees Celsius. This process yields 4-[(o-methoxyphenoxy)-methyl]-2-oxo-dioxolone, which is then reacted with gaseous, liquid, or aqueous ammonia to produce Methocarbamol .
Industrial Production Methods
Industrial production of Methocarbamol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise temperature control to ensure the efficient conversion of reactants to the desired product. The final product is then purified and formulated into various dosage forms for research and therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
Methocarbamol-d3 undergoes several types of chemical reactions, including:
Oxidation: Methocarbamol can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Methocarbamol into its reduced forms.
Substitution: Methocarbamol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Methocarbamol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in drug development.
Biology: Employed in studies of muscle physiology and the effects of muscle relaxants.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and pain syndromes.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes
Wirkmechanismus
Methocarbamol-d3 exerts its effects primarily through its action on the central nervous system. It acts as a central muscle relaxant by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways. This action is thought to prolong the refractory period of muscle fibers, leading to muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Methocarbamol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Methocarbamol: The non-deuterated version, used for similar applications but without the benefits of deuterium labeling.
Guaifenesin: A related compound with muscle relaxant properties but different pharmacokinetic profiles.
Mephenesin: Another muscle relaxant with a shorter duration of action compared to Methocarbamol
This compound stands out due to its enhanced stability and potential for more accurate tracing in scientific studies.
Eigenschaften
CAS-Nummer |
1346600-86-9 |
|---|---|
Molekularformel |
C11H15NO5 |
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1D3 |
InChI-Schlüssel |
GNXFOGHNGIVQEH-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O |
Kanonische SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)


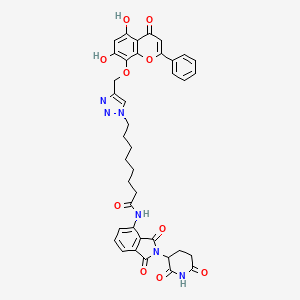
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)
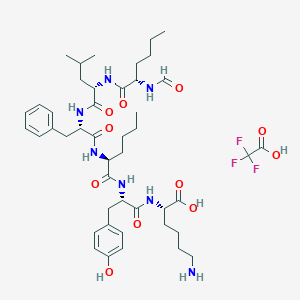
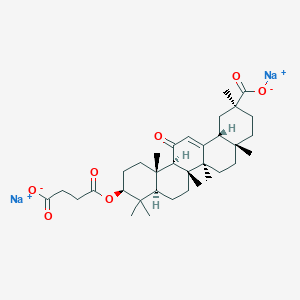
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
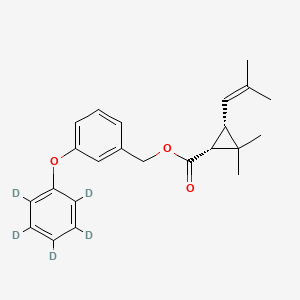
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
